Urea, N,N-dibutyl-N'-1-naphthalenyl-
Overview
Description
Urea, N,N-dibutyl-N’-1-naphthalenyl- is an organic compound with the molecular formula C₁₉H₂₆N₂O It is a derivative of urea, where the hydrogen atoms are replaced by butyl and naphthalenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N,N-dibutyl-N’-1-naphthalenyl- typically involves the reaction of N,N-dibutylamine with 1-naphthyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: Urea, N,N-dibutyl-N’-1-naphthalenyl- can undergo oxidation reactions, particularly at the naphthalenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the urea moiety, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, where the butyl or naphthalenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the naphthalenyl group.
Reduction: Amine derivatives of the original compound.
Substitution: Compounds with new functional groups replacing the butyl or naphthalenyl groups.
Scientific Research Applications
Urea, N,N-dibutyl-N’-1-naphthalenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, N,N-dibutyl-N’-1-naphthalenyl- involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The naphthalenyl group may facilitate interactions with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the function of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Urea, N,N-dibutyl-N’-phenyl-: Similar structure but with a phenyl group instead of a naphthalenyl group.
Urea, N,N-dibutyl-N’-methyl-: Contains a methyl group instead of a naphthalenyl group.
Urea, N,N-dibutyl-N’-benzyl-: Features a benzyl group in place of the naphthalenyl group.
Uniqueness: Urea, N,N-dibutyl-N’-1-naphthalenyl- is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s ability to interact with aromatic systems and hydrophobic environments, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,1-dibutyl-3-naphthalen-1-ylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-3-5-14-21(15-6-4-2)19(22)20-18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOGYCAOBBOUFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90411464 | |
Record name | Urea, N,N-dibutyl-N'-1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86781-52-4 | |
Record name | Urea, N,N-dibutyl-N'-1-naphthalenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90411464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-DIBUTYL-3-(1-NAPHTHYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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